An In-Depth Technical Guide to the Discovery and Synthesis of 5-Methoxy-alpha-methyltryptamine Hydrochloride
An In-Depth Technical Guide to the Discovery and Synthesis of 5-Methoxy-alpha-methyltryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine class. As a derivative of α-methyltryptamine (αMT), it has garnered significant interest within the scientific community for its profound interaction with the serotonergic system, primarily as a potent agonist at serotonin 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of its hydrochloride salt, 5-Methoxy-alpha-methyltryptamine hydrochloride (5-MeO-αMT HCl).
This document delves into the seminal synthetic routes, providing detailed experimental protocols and an analysis of the chemical principles underpinning these methodologies. The aim is to furnish researchers and drug development professionals with a thorough understanding of the chemical history and synthesis of this important research chemical.
Historical Context and Discovery
The first synthesis of 5-MeO-αMT was documented in the scientific literature in 1958.[2] However, it was not until nearly two decades later that its significant psychoactive properties were characterized in detail. In 1978, the renowned medicinal chemist Alexander Shulgin, in collaboration with David E. Nichols, published a paper characterizing three new psychotomimetics, which included a detailed account of the human psychopharmacology of 5-MeO-αMT.[3] Shulgin's seminal work, "TiHKAL (Tryptamines I Have Known and Loved)," further elaborated on its synthesis and psychoactive effects, solidifying its place as a significant compound within the landscape of psychedelic research.[4]
Physicochemical Properties
5-MeO-αMT hydrochloride is the acid salt form of the freebase, which enhances its stability and solubility in polar solvents, making it more suitable for research and analytical applications. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | 5-MeO-AMT, α,O-Dimethylserotonin, Alpha-O | [5] |
| Chemical Formula | C₁₂H₁₇N₂OCl | [5] |
| Molecular Weight | 240.7 g/mol | [5] |
| Melting Point | 216-218 °C | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in methanol and dilute mineral/organic acids. Insoluble in chloroform (as HCl salt). | [5] |
Synthesis of 5-Methoxy-alpha-methyltryptamine Hydrochloride
The synthesis of 5-MeO-αMT HCl has evolved from its initial discovery, with Alexander Shulgin's method being one of the most well-documented and influential. The primary approach involves a two-step process starting from 5-methoxyindole-3-carboxaldehyde.
The Shulgin Synthesis: A Detailed Protocol
The synthesis route detailed by Alexander Shulgin in "TiHKAL" is a classic example of tryptamine synthesis via a nitropropene intermediate.[4] This method is valued for its relatively straightforward execution and use of readily accessible precursors.
Step 1: Synthesis of 5-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole
The initial step involves a Henry condensation reaction between 5-methoxyindole-3-carboxaldehyde and nitroethane, catalyzed by ammonium acetate. This reaction forms the critical nitropropene intermediate.
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Rationale: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The use of ammonium acetate provides a weak base (acetate) and a source of ammonia, which can facilitate the reaction. Refluxing the mixture drives the reaction to completion by removing the water formed during the condensation.
Experimental Protocol (from TiHKAL): [4]
-
A solution of 2.0 g of 5-methoxyindole-3-carboxaldehyde in 25 g of nitroethane is prepared.
-
To this solution, 0.5 g of anhydrous ammonium acetate is added.
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The mixture is heated at reflux on a steam bath for 1.5 hours.
-
The reaction mixture is then cooled, and the excess nitroethane is removed under vacuum.
-
The residue is triturated with cold methanol, and the resulting solids are collected by filtration.
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The collected solids are washed with additional methanol and then air-dried to yield the crude product.
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Recrystallization from boiling methanol provides purified 5-methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole as bright orange-yellow crystals.
Step 2: Reduction of the Nitropropene to 5-Methoxy-alpha-methyltryptamine
The second and final step is the reduction of the nitro group of the intermediate to an amine, which is achieved using the powerful reducing agent lithium aluminum hydride (LAH).
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Rationale: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitroalkenes to amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction of LAH with moisture. The mechanism involves the nucleophilic addition of hydride ions to the electron-deficient nitro group.
Experimental Protocol (from TiHKAL): [4]
-
A well-stirred suspension of 2.5 g of lithium aluminum hydride in 150 mL of anhydrous THF is prepared in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen).
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To this suspension, a solution of 2.5 g of 5-methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole in 50 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is maintained at reflux for an additional 20 hours.
-
The mixture is then cooled, and the excess LAH and the aluminum complexes are decomposed by the cautious, sequential addition of water, 15% sodium hydroxide solution, and then more water.
-
The resulting white, granular precipitate is removed by filtration, and the filter cake is washed with additional THF.
-
The combined filtrate and washes are evaporated under vacuum to yield the freebase of 5-MeO-αMT as a residue.
Formation of the Hydrochloride Salt:
To obtain the stable and more easily handled hydrochloride salt, the crude freebase is dissolved in an appropriate solvent and treated with hydrochloric acid.
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The crude 5-MeO-αMT freebase is dissolved in a minimal amount of a suitable solvent, such as methanol or diethyl ether.
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Concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic.
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The precipitated 5-MeO-αMT hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried.
Alternative Synthetic Approaches
While the Shulgin method is prominent, other synthetic strategies for α-alkylated tryptamines exist, primarily revolving around the introduction of the aminopropyl side chain at the 3-position of the indole nucleus.
Reductive Amination of 5-Methoxy-indole-3-acetone:
An alternative route involves the reductive amination of 5-methoxy-indole-3-acetone with ammonia or a protected amine source, followed by reduction.
-
Conceptual Workflow:
-
Synthesis of 5-Methoxy-indole-3-acetone: This ketone precursor can be synthesized from 5-methoxyindole through various methods, such as the Friedel-Crafts acylation with chloroacetone or reaction with the Weinreb amide of acetic acid.
-
Reductive Amination: The ketone is reacted with an ammonia source (like ammonium acetate) or a primary amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. This one-pot reaction forms an imine intermediate which is immediately reduced to the primary amine.
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Purification and Characterization
The purity of the final product is paramount for any research or developmental application. The conversion of the freebase to its hydrochloride salt not only improves its handling properties but also provides an excellent opportunity for purification through recrystallization.
Purification
As described in the synthesis section, the final step of forming the hydrochloride salt followed by recrystallization is a crucial purification step. The choice of solvent for recrystallization is critical and is often determined empirically to achieve a high yield of pure crystals.
Characterization
A battery of analytical techniques is employed to confirm the identity and purity of the synthesized 5-MeO-αMT HCl.
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Thin-Layer Chromatography (TLC): A rapid and simple method to assess the purity of the product and monitor the progress of the reaction. For 5-MeO-αMT, a typical mobile phase would be a mixture of a polar and a non-polar solvent, and visualization can be achieved using a UV lamp or a staining agent like Van Urk's reagent, which gives a characteristic purple to blue color.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information about the retention time of the compound and its mass fragmentation pattern, which is a molecular fingerprint. The mass spectrum of 5-MeO-αMT typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of the side chain.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The NMR spectra of 5-MeO-αMT HCl will show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the protons of the α-methylated ethylamine side chain. The chemical shifts and coupling constants provide definitive proof of the structure.
13C NMR Data for 5-MeO-αMT HCl (in CD₃OD): [5]
| Chemical Shift (ppm) | Assignment |
| 17.56 | α-CH₃ |
| 30.56 | β-CH₂ |
| 47.17 - 48.45 | Solvent (CD₃OD) |
| 55.21 | -OCH₃ |
| 100.06 | C4 |
| 108.38 | C3 |
| 109.98 | C7 |
| 111.76 | C2 |
| 112.06 | C6 |
| 124.48 | C3a |
| 154.19 | C5 |
Conclusion
The discovery and synthesis of 5-Methoxy-alpha-methyltryptamine hydrochloride represent a significant chapter in the history of psychedelic research. From its initial synthesis in the late 1950s to the detailed protocols provided by Alexander Shulgin, the chemical exploration of this compound has provided valuable insights into the structure-activity relationships of tryptamines. The synthetic routes outlined in this guide, particularly the well-established Shulgin method, offer reliable and reproducible pathways for obtaining this important research chemical. A thorough understanding of these synthetic methodologies, coupled with rigorous purification and characterization, is essential for any scientist working with or developing tryptamine-based compounds.
References
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TiHKAL - #38 5-MEO-DMT. (n.d.). Erowid. Retrieved January 10, 2024, from [Link]
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Zimmerman, M. (2003). The Identification of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT). Semantic Scholar. Retrieved January 10, 2024, from [Link]
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Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. (2004). PubMed. Retrieved January 10, 2024, from [Link]
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5-Methoxy-alpha-methyltryptamine. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]
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5-Methoxy-alpha-methyltryptamine 2TMS - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 10, 2024, from [Link]
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5-MeO-AMT. (n.d.). Wikipedia. Retrieved January 10, 2024, from [Link]
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5-METHOXY-α-METHYLTRYPTAMINE. (2005, June 20). SWGDRUG.org. Retrieved January 10, 2024, from [Link]
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Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #5, a,O-DMS. Retrieved from [Link]
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Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Retrieved from [Link]
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Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). (n.d.). Rhodium.ws. Retrieved January 10, 2024, from [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central. Retrieved January 10, 2024, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 10, 2024, from [Link]
- Shulgin, A. T., & Nichols, D. E. (1978). Characterization of three new psychotomimetics. In R. C. Stillman & R. E. Willette (Eds.), The Psychopharmacology of Hallucinogens (pp. 74-83). Pergamon Press.
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